![molecular formula C18H18N6S B5917345 N-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-N'-phenylthiourea](/img/structure/B5917345.png)
N-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-N'-phenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[(4,6-dimethyl-2-quinazolinyl)amino](imino)methyl]-N'-phenylthiourea, commonly known as DMQX, is a synthetic compound that belongs to the class of quinazoline derivatives. DMQX has been extensively studied for its potential applications in neuroscience research, particularly in the field of synaptic transmission.
Wirkmechanismus
DMQX acts as a competitive antagonist of AMPA receptors by binding to the receptor site and preventing the binding of glutamate, the natural ligand of the receptor. This results in a decrease in the EPSCs, which are responsible for the excitatory synaptic transmission. DMQX has been shown to have a higher affinity for the GluA2 subunit of the AMPA receptor, which is responsible for the calcium permeability of the receptor.
Biochemical and Physiological Effects:
DMQX has been shown to have a number of biochemical and physiological effects in neurons. It has been shown to decrease the frequency and amplitude of the miniature EPSCs, which are spontaneous synaptic events that occur in the absence of external stimulation. DMQX has also been shown to reduce the long-term potentiation (LTP), which is a form of synaptic plasticity that is thought to underlie learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
DMQX has several advantages as a research tool in neuroscience. It is a potent and selective antagonist of AMPA receptors, which allows for the specific investigation of the role of AMPA receptors in synaptic transmission. DMQX is also relatively stable and can be easily synthesized in the laboratory. However, there are some limitations to the use of DMQX in laboratory experiments. It has been shown to have off-target effects on other ionotropic glutamate receptors, such as kainate receptors, which may complicate the interpretation of the results. DMQX is also not suitable for in vivo experiments, as it does not cross the blood-brain barrier.
Zukünftige Richtungen
There are several future directions for the research on DMQX. One area of interest is the investigation of the role of AMPA receptors in neurological disorders, such as epilepsy and stroke. DMQX has been shown to have neuroprotective effects in animal models of stroke, and further research may lead to the development of new therapies for these disorders. Another area of interest is the development of more selective AMPA receptor antagonists, which may have fewer off-target effects and be more suitable for in vivo experiments. Finally, the investigation of the physiological and biochemical effects of DMQX on other neurotransmitter systems may provide new insights into the mechanisms of synaptic transmission.
Synthesemethoden
The synthesis of DMQX involves the reaction of 4,6-dimethyl-2-aminobenzonitrile with thiophosgene, followed by reaction with aniline to form the final product. The yield of DMQX can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the molar ratio of reactants.
Wissenschaftliche Forschungsanwendungen
DMQX has been widely used as a research tool to investigate the mechanisms of synaptic transmission. It acts as a competitive antagonist of AMPA receptors, which are ionotropic glutamate receptors that mediate fast excitatory neurotransmission in the central nervous system. DMQX has been shown to block the AMPA receptor-mediated synaptic transmission, leading to a decrease in the excitatory postsynaptic currents (EPSCs) in neurons.
Eigenschaften
IUPAC Name |
(1E)-1-[amino-[(4,6-dimethylquinazolin-2-yl)amino]methylidene]-3-phenylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6S/c1-11-8-9-15-14(10-11)12(2)20-17(22-15)23-16(19)24-18(25)21-13-6-4-3-5-7-13/h3-10H,1-2H3,(H4,19,20,21,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILFJNYVTVRBSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC(=NC(=S)NC3=CC=CC=C3)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(N=C(N=C2C=C1)N/C(=N/C(=S)NC3=CC=CC=C3)/N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[N-(4,6-dimethylquinazolin-2-yl)carbamimidoyl]-3-phenylthiourea |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.